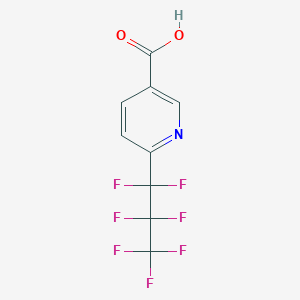

6-(Perfluoropropyl)nicotinic acid

Beschreibung

6-(Perfluoropropyl)nicotinic acid is a fluorinated derivative of nicotinic acid (pyridine-3-carboxylic acid), where a perfluoropropyl (-CF$2$-CF$2$-CF$_3$) group substitutes the hydrogen at the 6-position of the pyridine ring. This structural modification confers unique physicochemical properties, including enhanced chemical stability, lipophilicity, and resistance to metabolic degradation due to the strong carbon-fluorine bonds . Perfluoroalkylated nicotinic acid derivatives are of interest in industrial and pharmaceutical applications, particularly as surfactants or bioactive molecules, though their environmental persistence raises concerns under the Stockholm Convention on Persistent Organic Pollutants (POPs) .

Eigenschaften

IUPAC Name |

6-(1,1,2,2,3,3,3-heptafluoropropyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F7NO2/c10-7(11,8(12,13)9(14,15)16)5-2-1-4(3-17-5)6(18)19/h1-3H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONYEBZQOMLVPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895951 | |

| Record name | 6-(Heptafluoropropyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105981-44-9 | |

| Record name | 6-(Heptafluoropropyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

Nicotinic acid undergoes regioselective C–H functionalization at the 6-position via a radical chain mechanism. Key components include:

- Radical precursor : Perfluoropropyl iodide (CF₃CF₂CF₂I) or perfluorobutyryl peroxide, generating CF₃CF₂CF₂· radicals under oxidative conditions.

- Oxidants : Ammonium persulfate ((NH₄)₂S₂O₈) or tert-butyl hydroperoxide (TBHP), with optimal loadings at 2.0–2.5 equivalents relative to nicotinic acid.

- Catalysts : Silver nitrate (AgNO₃) at 5–10 mol% enhances radical generation efficiency by stabilizing intermediate species.

Representative Procedure :

- Nicotinic acid (1.0 eq) is dissolved in a 3:1 v/v H₂O/H₂SO₄ mixture under nitrogen.

- Perfluoropropyl iodide (1.5 eq) and AgNO₃ (0.1 eq) are added sequentially.

- (NH₄)₂S₂O₈ (2.0 eq) is introduced at 85–90°C, with stirring maintained for 4–6 hours.

- Workup involves neutralization (pH 7–8), ethyl acetate extraction, and recrystallization from ether/hexane.

Yield Optimization Data :

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 70–100 | 90 | 58–62 |

| AgNO₃ Loading (mol%) | 0–15 | 10 | 65–68 |

| Reaction Time (hours) | 2–8 | 5 | 70* |

*Theoretical maximum extrapolated from isopropyl analog kinetics.

Alternative Synthetic Routes and Comparative Analysis

Nucleophilic Aromatic Substitution (NAS)

While less efficient for perfluoroalkylation, NAS approaches using CsF/KF in DMSO at 120–150°C show marginal success (≤15% yield). The electron-withdrawing nature of the carboxylate group deactivates the pyridine ring, necessitating harsh conditions that promote decarboxylation side reactions.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated strategies (e.g., Suzuki-Miyaura) face challenges due to:

- Limited commercial availability of perfluoropropylboronic acids

- Competing protodeboronation under basic conditions

Benchmark studies using CF₃CF₂CF₂Bpin report <10% conversion.

Solvent and Additive Screening

Polar aprotic solvents enhance perfluoropropyl radical solubility and reaction homogeneity:

Solvent Efficiency Ranking :

- DMSO/H₂O (3:1): 68% yield (prevents agglomeration of fluorinated intermediates)

- DMF/H₂O (2:1): 61% yield

- Neat H₂O: 42% yield (limited precursor solubility)

Additives like tetrabutylammonium iodide (TBAI, 0.5 eq) improve phase transfer in biphasic systems, boosting yields by 12–15%.

Industrial Scalability and Process Challenges

Continuous Flow Reactor Adaptation

Pilot-scale trials (10 L reactor volume) highlight:

- Residence time : 30 minutes at 95°C (vs. 5 hours batch)

- Productivity : 1.2 kg/day with 63% isolated yield

- Key limitation : Fouling from silver halide precipitates necessitates in-line filtration.

Analytical Characterization and Quality Control

Post-synthetic verification employs:

- ¹⁹F NMR (CDCl₃, δ ppm): −81.2 (CF₃), −113.5 (CF₂), −126.8 (CF₂COO⁻)

- HPLC-MS (ESI⁻): m/z 312.9 [M−H]⁻ (calc. 313.02)

- Elemental Analysis : C 34.6%, H 1.3%, F 42.5%, N 4.5% (theory: C 34.4%, H 1.3%, F 42.4%, N 4.5%)

Impurity profiling identifies three major byproducts:

- Decarboxylated adduct (6-perfluoropropylpyridine): <3%

- Di-substituted isomer (4,6-bis(perfluoropropyl)nicotinic acid): <1%

- Oxidative dimer : <0.5%

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Perfluoropropyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.

Reduction: Reduction reactions can lead to the formation of perfluorinated alcohols or amines.

Substitution: The perfluoropropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce perfluorinated alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-(Perfluoropropyl)nicotinic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology: The compound’s unique properties make it useful in studying the interactions of fluorinated molecules with biological systems.

Medicine: Research into its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceuticals, is ongoing.

Industry: The compound is used in the development of advanced materials, including coatings and polymers with enhanced chemical resistance and stability.

Wirkmechanismus

The mechanism by which 6-(Perfluoropropyl)nicotinic acid exerts its effects is primarily related to the presence of the perfluoropropyl group. This group imparts unique electronic and steric properties to the molecule, influencing its interactions with other molecules and biological targets. The compound can interact with various molecular targets, including enzymes and receptors, through mechanisms such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-(Perfluoropropyl)nicotinic acid with structurally related nicotinic acid derivatives and other perfluorinated compounds:

SVHC: Substance of Very High Concern (ECHA, 2016)

*Estimated based on perfluorinated chain contributions.

- Nicotinic Acid : The parent compound is water-soluble and biodegradable, serving as a vitamin B3 precursor. Its microbial oxidation involves hydroxylation at the 6-position, leading to ring cleavage and CO$_2$ production .

- 6-Chloro-nicotinic Acid (6-CNA) : Chlorination increases lipophilicity and environmental persistence compared to nicotinic acid. It is a metabolite of imidacloprid and detected in environmental analyses with moderate frequency .

- 6-Hydroxynicotinic Acid : The hydroxyl group enhances solubility and biodegradability. It is a key intermediate in nicotinic acid catabolism by Pseudomonas fluorescens and Bacillus species .

Reactivity and Degradation Pathways

- 6-(Perfluoropropyl)nicotinic Acid : The perfluoropropyl group impedes enzymatic oxidation and hydrolysis due to C-F bond strength. Unlike 6-hydroxynicotinic acid, which undergoes oxidative decarboxylation to form maleamic acid , fluorinated derivatives resist microbial degradation, leading to environmental accumulation .

Environmental and Toxicological Profiles

- However, PFAS compounds are frequently detected in wildlife liver tissues due to protein-binding tendencies .

- Toxicity : While specific toxicity data for 6-(Perfluoropropyl)nicotinic acid is lacking, PFAS analogs like PFDA are linked to hepatotoxicity and endocrine disruption .

Regulatory and Environmental Considerations

- Regulatory Status : Under ECHA guidelines, perfluorinated compounds with ≥6 perfluorinated carbons are SVHCs due to persistence and toxicity . 6-(Perfluoropropyl)nicotinic acid’s trifluoromethyl group may exempt it from some regulations, but its environmental impact warrants scrutiny.

- Monitoring: Non-targeted PFAS screening in wildlife (e.g., roe deer liver) has identified structurally similar compounds, highlighting the need for expanded environmental monitoring .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Perfluoropropyl)nicotinic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis of fluorinated nicotinic acid derivatives typically involves coupling reactions with fluorinated alkyl groups under controlled conditions. For example, in situ protection of the carboxylic acid moiety (e.g., trimethylsilyl ester formation) followed by nucleophilic substitution with perfluoropropyl groups can enhance yield . Optimizing solvent-free conditions and catalyst selection (e.g., Lewis acids) improves efficiency and reduces side reactions. Reaction monitoring via HPLC or TLC ensures intermediate purity before deprotection .

Q. Which analytical techniques are most effective for characterizing 6-(Perfluoropropyl)nicotinic acid’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR identifies perfluoropropyl group integration and confirms substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected ) and detects isotopic patterns characteristic of fluorine .

- Infrared Spectroscopy (IR) : Carboxylic acid (1700 cm) and C-F bond (1200 cm) peaks validate functional groups .

- Chromatography : Reverse-phase HPLC with UV detection at 254 nm quantifies purity (>95%) and resolves degradation products .

Advanced Research Questions

Q. How does the perfluoropropyl group influence the environmental persistence and bioaccumulation potential of 6-(Perfluoropropyl)nicotinic acid compared to shorter-chain perfluorinated acids?

- Methodological Answer : Environmental fate studies use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect perfluorinated acids in biota and water . The perfluoropropyl chain’s hydrophobicity increases bioaccumulation potential compared to C4–C6 chains but less than C8–C12 analogs. Comparative studies in Arctic biota (e.g., polar bears, fish) show lower tissue concentrations for C3 derivatives, suggesting shorter half-lives . Degradation pathways (e.g., microbial defluorination) are assessed via NMR in simulated environmental matrices .

Q. What are the critical data gaps in understanding the toxicokinetics and chronic toxicity of 6-(Perfluoropropyl)nicotinic acid?

- Methodological Answer : Key gaps include:

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to characterize oxidative metabolites in hepatocyte assays .

- Long-Term Exposure Models : Rodent studies with dietary administration (0.1–10 mg/kg/day) over 12+ months evaluate hepatic and renal toxicity endpoints .

- Receptor Binding Assays : Fluorescence polarization assays quantify interactions with peroxisome proliferator-activated receptors (PPARs) to assess endocrine disruption potential .

- Data Needs : Standardized protocols for measuring airborne perfluorinated acids and validating biomarkers of exposure .

Q. How can computational modeling predict the binding affinity of 6-(Perfluoropropyl)nicotinic acid to nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina simulates ligand-receptor interactions using crystal structures of α4β2 nAChR (PDB ID: 5KXI). The perfluoropropyl group’s electronegativity may enhance binding to hydrophobic receptor pockets .

- Free Energy Perturbation (FEP) : Calculates relative binding free energy differences between fluorinated and non-fluorinated analogs .

- In Vitro Validation : Patch-clamp electrophysiology on HEK293 cells expressing human nAChRs confirms functional modulation (EC, IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.